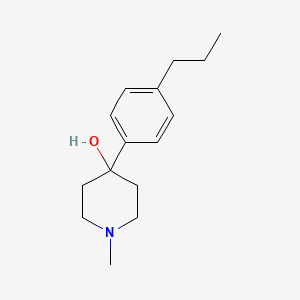

4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine

描述

4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine is a chemical compound known for its unique structure and properties. It belongs to the class of piperidine derivatives, which are commonly used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a hydroxy group, a propyl-substituted phenyl ring, and a methylpiperidine moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-N-propylbenzaldehyde and 1-methylpiperidine.

Condensation Reaction: The aldehyde group of 4-N-propylbenzaldehyde reacts with the amine group of 1-methylpiperidine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired piperidine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl substituent.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Modified piperidine derivatives.

Substitution Products: Halogenated or nucleophile-substituted phenyl derivatives.

科学研究应用

4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 4-Hydroxy-4-(4-N-propylphenyl)-1-isopropylpiperidine

- 4-Hydroxy-4-(4-N-propylphenyl)-1-ethylpiperidine

- 4-Hydroxy-4-(4-N-propylphenyl)-1-butylpiperidine

Uniqueness

4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine is unique due to its specific substitution pattern and the presence of a hydroxy group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine is a synthetic compound belonging to the piperidine class, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of this compound features a piperidine ring with a hydroxy group and a propylphenyl substituent at the 4-position. This unique configuration contributes significantly to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in receptor modulation and potential therapeutic applications.

Key Biological Activities

- Receptor Modulation : The compound acts as a modulator for various receptors, including histamine and sigma receptors, which are crucial for neurotransmission and other physiological processes .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, contributing to its potential use in treating infections .

- Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound may also have pain-relieving effects.

Receptor Affinity Studies

In vitro studies have evaluated the affinity of this compound towards various receptors. For instance:

- Histamine H3 Receptor : The compound has shown significant affinity towards the H3 receptor with a pA2 value of approximately 8.47, indicating strong antagonistic properties .

- Sigma Receptors : Similar studies have indicated that modifications in the piperidine structure can enhance binding affinity to sigma receptors, which are implicated in various neurological disorders.

Structure-Activity Relationships (SAR)

The SAR of related compounds highlights how structural modifications can influence biological activity. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methylphenyl)-1-piperidin-2-one | Piperidine ring with a methyl group on the phenyl | Exhibits strong analgesic properties |

| 1-(4-Chlorophenyl)-1-piperidin-2-one | Chlorine substitution on phenyl | Potent antagonist at sigma receptors |

| 1-[3-(4-Methoxyphenyl)-2-methylpropyl]-piperidine | Methoxy group on phenyl and branched alkane | Potential antidepressant effects |

These variations illustrate how different substituents can significantly alter receptor interactions and biological outcomes.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus. The results indicated that modifications in lipophilic groups correlated with increased antimicrobial activity, suggesting that similar alterations in this compound could enhance its efficacy against resistant strains .

Case Study 2: Analgesic Properties

Research comparing various piperidine derivatives for analgesic effects revealed that compounds with similar structural features to this compound exhibited significant pain-relieving properties. This suggests potential applications in pain management therapies .

常见问题

Q. Basic: What are the standard synthetic routes for 4-Hydroxy-4-(4-N-propylphenyl)-1-methylpiperidine, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, nucleophilic substitution or condensation reactions using reagents like propylphenyl halides and methylamine derivatives under controlled pH and temperature. Key steps include:

- Alkylation : Reacting 1-methylpiperidin-4-one with 4-N-propylphenyl Grignard reagent in anhydrous THF at −78°C .

- Hydroxylation : Introducing hydroxyl groups via oxidation with H₂O₂ or O₂ in acidic media (e.g., HCl) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >98% purity .

Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts. Use high-resolution mass spectrometry (HRMS) and ¹³C NMR to confirm structural integrity .

Q. Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

- Structural Confirmation :

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Solubility : Use shake-flask method in buffers (pH 1–12) to assess aqueous/organic solubility for biological assays .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or differing enantiomeric purity. Methodological solutions include:

- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines, ATP-based viability assays) .

- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers and test individually .

- Target Validation : Perform knock-out studies (CRISPR/Cas9) to confirm receptor specificity (e.g., dopamine D₂ vs. σ receptors) .

Data Analysis : Apply multivariate regression to correlate structural motifs (e.g., hydroxyl position) with activity trends .

Q. Advanced: What computational strategies are effective in predicting this compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) to predict BBB penetration .

- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (optimal range: 2–4), CYP450 inhibition, and hERG liability .

- Docking Studies : AutoDock Vina to model interactions with targets (e.g., NMDA receptors) and guide SAR optimization .

Validation : Cross-check predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Q. Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neurological models?

Answer:

- In Vitro Models :

- Primary Neurons : Measure calcium influx (Fluo-4 AM dye) to assess NMDA receptor modulation .

- Patch Clamp : Characterize ion channel effects (e.g., Kv7.2) in transfected HEK293 cells .

- In Vivo Models :

- Rodent Behavioral Assays : Use forced swim test (FST) for antidepressant activity or rotarod for motor side effects .

- Omics Integration : RNA-seq to identify differentially expressed genes post-treatment and validate via qPCR .

Q. Advanced: What strategies address low yield in the final hydroxylation step of synthesis?

Answer:

Low yields (~40%) often stem from oxidative overreaction or steric hindrance. Solutions include:

- Catalyst Optimization : Use Mn(OAc)₃ instead of H₂O₂ to enhance regioselectivity .

- Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups to prevent side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve efficiency (yield increase to 65%) .

Q. Basic: How should researchers design dose-response studies for this compound in cell-based assays?

Answer:

- Range Selection : Start with 0.1–100 µM based on IC₅₀ predictions from similar piperidine derivatives .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., ketamine for NMDA inhibition) .

- Endpoint Measurement : Use Alamar Blue for viability and FLIPR for real-time calcium signaling .

- Data Normalization : Express results as % inhibition relative to baseline (vehicle) ± SEM (n=3 replicates) .

Q. Advanced: What theoretical frameworks guide the development of novel derivatives with enhanced selectivity?

Answer:

- Hammett Analysis : Correlate substituent electronic effects (σ values) with binding affinity to optimize aryl groups .

- Free-Wilson Approach : Deconstruct the molecule into substituent contributions to predict activity of new analogs .

- Conformational Restriction : Introduce cyclic constraints (e.g., spiro rings) to reduce entropy penalties during binding .

属性

IUPAC Name |

1-methyl-4-(4-propylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-4-13-5-7-14(8-6-13)15(17)9-11-16(2)12-10-15/h5-8,17H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUQJJFXUQJEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2(CCN(CC2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。